molecular formula C11H18N4 B13329406 (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine

(2-(Azepan-1-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13329406
M. Wt: 206.29 g/mol
InChI Key: AHNXKSIJAHQQCU-UHFFFAOYSA-N
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Description

(2-(Azepan-1-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method involves the use of Grignard reagents to introduce the azepane group into the pyrimidine ring . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine is unique due to its specific combination of the azepane and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

[2-(azepan-1-yl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C11H18N4/c12-9-10-5-6-13-11(14-10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-9,12H2

InChI Key

AHNXKSIJAHQQCU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=N2)CN

Origin of Product

United States

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